molecular formula C5H3BrN4S B1528568 3-(5-bromo-1,3-thiazol-2-yl)-4H-1,2,4-triazole CAS No. 1539555-38-8

3-(5-bromo-1,3-thiazol-2-yl)-4H-1,2,4-triazole

Cat. No.: B1528568
CAS No.: 1539555-38-8
M. Wt: 231.08 g/mol
InChI Key: SQULIRIMVFXNLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(5-bromo-1,3-thiazol-2-yl)-4H-1,2,4-triazole is a heterocyclic compound that features both a thiazole and a triazole ring These structures are known for their significant roles in medicinal chemistry due to their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-bromo-1,3-thiazol-2-yl)-4H-1,2,4-triazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 5-bromo-2-aminothiazole with hydrazine derivatives under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the triazole ring.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis starting from readily available raw materials. The process often includes:

    Bromination: Introduction of the bromine atom into the thiazole ring.

    Cyclization: Formation of the triazole ring through cyclization reactions.

    Purification: Techniques such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

3-(5-bromo-1,3-thiazol-2-yl)-4H-1,2,4-triazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, leading to a variety of substituted derivatives.

    Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the nitrogen atoms in the triazole ring.

    Coupling Reactions: It can form bonds with other aromatic or heterocyclic compounds through coupling reactions.

Common Reagents and Conditions

    Nucleophiles: Such as amines or thiols for substitution reactions.

    Oxidizing Agents: Like hydrogen peroxide or potassium permanganate for oxidation.

    Catalysts: Palladium or copper catalysts for coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Chemistry

In chemistry, 3-(5-bromo-1,3-thiazol-2-yl)-4H-1,2,4-triazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as an antimicrobial, antifungal, and anticancer agent. The presence of both thiazole and triazole rings is known to enhance biological activity, making it a promising candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or dyes. Its reactivity also makes it useful in the synthesis of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism by which 3-(5-bromo-1,3-thiazol-2-yl)-4H-1,2,4-triazole exerts its effects is often related to its ability to interact with biological macromolecules. It can bind to enzymes or receptors, inhibiting their activity or altering their function. The bromine atom and the heterocyclic rings play crucial roles in these interactions, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    5-bromo-1,3-thiazole-2-amine: Lacks the triazole ring but shares the thiazole structure.

    4H-1,2,4-triazole: Contains the triazole ring but lacks the thiazole structure.

    3-(2-thiazolyl)-4H-1,2,4-triazole: Similar structure without the bromine atom.

Uniqueness

The uniqueness of 3-(5-bromo-1,3-thiazol-2-yl)-4H-1,2,4-triazole lies in the combination of the bromine-substituted thiazole ring and the triazole ring. This combination enhances its reactivity and potential biological activity, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

5-bromo-2-(1H-1,2,4-triazol-5-yl)-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrN4S/c6-3-1-7-5(11-3)4-8-2-9-10-4/h1-2H,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQULIRIMVFXNLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=N1)C2=NC=NN2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrN4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(5-bromo-1,3-thiazol-2-yl)-4H-1,2,4-triazole
Reactant of Route 2
3-(5-bromo-1,3-thiazol-2-yl)-4H-1,2,4-triazole
Reactant of Route 3
Reactant of Route 3
3-(5-bromo-1,3-thiazol-2-yl)-4H-1,2,4-triazole
Reactant of Route 4
3-(5-bromo-1,3-thiazol-2-yl)-4H-1,2,4-triazole
Reactant of Route 5
3-(5-bromo-1,3-thiazol-2-yl)-4H-1,2,4-triazole
Reactant of Route 6
3-(5-bromo-1,3-thiazol-2-yl)-4H-1,2,4-triazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.